molecular formula C13H18ClNO2 B291040 5-chloro-2-methoxy-N-(3-methylbutyl)benzamide

5-chloro-2-methoxy-N-(3-methylbutyl)benzamide

Cat. No.: B291040
M. Wt: 255.74 g/mol
InChI Key: KEGRIZFESDCCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(3-methylbutyl)benzamide is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 5-chloro-2-methoxy-N-(3-methylbutyl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with isopentylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

5-chloro-2-methoxy-N-(3-methylbutyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

5-chloro-2-methoxy-N-(3-methylbutyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C13H18ClNO2/c1-9(2)6-7-15-13(16)11-8-10(14)4-5-12(11)17-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)

InChI Key

KEGRIZFESDCCEA-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.